BenchChemオンラインストアへようこそ!

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

PARP10/ARTD10 inhibition ADP-ribosyltransferase selectivity phenoxybenzamide regioisomerism

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 391221-43-5) is a synthetic small molecule (MW = 414.48 g mol⁻¹, formula C₂₄H₁₈N₂O₃S) that integrates a thiazole core substituted with 4-phenyl and 5-acetyl groups, linked via an amide bond to a 4-phenoxybenzamide moiety. The compound belongs to the [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamide family, a scaffold that has been employed in medicinal chemistry programs targeting adenosine receptors, acetyl-CoA carboxylase (ACC), and ADP-ribosyltransferases.

Molecular Formula C24H18N2O3S
Molecular Weight 414.48
CAS No. 391221-43-5
Cat. No. B2738962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide
CAS391221-43-5
Molecular FormulaC24H18N2O3S
Molecular Weight414.48
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H18N2O3S/c1-16(27)22-21(17-8-4-2-5-9-17)25-24(30-22)26-23(28)18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28)
InChIKeyFKUVTHIDHNIGMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 391221-43-5): Structural Identity and Sourcing Overview


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 391221-43-5) is a synthetic small molecule (MW = 414.48 g mol⁻¹, formula C₂₄H₁₈N₂O₃S) that integrates a thiazole core substituted with 4-phenyl and 5-acetyl groups, linked via an amide bond to a 4-phenoxybenzamide moiety . The compound belongs to the [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamide family, a scaffold that has been employed in medicinal chemistry programs targeting adenosine receptors, acetyl-CoA carboxylase (ACC), and ADP-ribosyltransferases [1][2]. Owing to its combinatorial substitution pattern—combining an electron-withdrawing 5-acetyl group with a 4-phenoxybenzamide terminus—this analog occupies a distinct position within the thiazolyl-benzamide chemical space that cannot be directly substituted by its closest positional isomers or des-acetyl derivatives without altering target engagement profiles [1][3].

Why Generic Substitution of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 391221-43-5) Fails: Structure–Activity Decoupling Across Isomers and Analogs


Within the [5-substituted-4-phenyl-1,3-thiazol-2-yl]benzamide series, even subtle structural modifications are known to produce dramatic shifts in potency, isozyme selectivity, and cellular target engagement. For instance, in the phenoxy-thiazole ACC inhibitor series, the introduction of 2-position phenyl ring substituents on the thiazole scaffold was shown to enhance ACC2 selectivity by >3000‑fold while maintaining IC₅₀ values as low as 9–20 nM, whereas unsubstituted or differently substituted analogs remained non‑selective dual ACC1/ACC2 inhibitors [1]. Similarly, in the adenosine receptor antagonist series, the nature of the 5‑substituent on the 4‑phenylthiazole core—whether acetyl, benzoyl, or heteroaryl—determines selectivity across A₁, A₂A, A₂B, and A₃ subtypes [2]. The 4‑phenoxybenzamide terminus further influences molecular recognition: in PARP10/ARTD10 inhibitor programs, 4‑phenoxybenzamide derivatives displayed IC₅₀ values of 230–330 nM with selectivity for PARP10 over PARP1, whereas the 3‑phenoxybenzamide regioisomer exhibited a distinct selectivity profile across the ARTD family [3]. These findings demonstrate that the precise combination of substituent regiochemistry and heterocyclic core functionalization embedded in CAS 391221‑43‑5 cannot be replicated by swapping in‑class analogs without risking loss of the intended polypharmacology or selectivity window.

Quantitative Differentiation Evidence for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 391221-43-5) Against Its Closest Structural Analogs


4‑Phenoxybenzamide Regioisomer Demonstrates Distinct PARP Selectivity Compared to 3‑Phenoxybenzamide Congeners

In a focused structure–activity relationship study on phenoxybenzamide-based PARP inhibitors, the 4‑phenoxybenzamide derivative OUL35 exhibited an IC₅₀ of 330 nM against PARP10/ARTD10 with remarkable selectivity over PARP1, whereas the 3‑phenoxybenzamide analog (3‑(4‑carbamoylphenoxy)benzamide) displayed a distinct selectivity signature across the ARTD family, inhibiting PARP2 but not PARP1 [1]. Both compounds were cell-permeable and interfered with PARP10 toxicity in HeLa cells [1]. This positional dependence underscores that the 4‑phenoxy substitution embedded in CAS 391221‑43‑5 is critical for maintaining the 4‑phenoxy‑selective PARP10 engagement profile; switching to a 2‑ or 3‑phenoxy isomer (e.g., CAS 328539‑74‑8 or its 3‑phenoxy counterpart) is predicted to alter the ADP‑ribosyltransferase selectivity spectrum based on the established structure–activity relationship for this pharmacophore [1].

PARP10/ARTD10 inhibition ADP-ribosyltransferase selectivity phenoxybenzamide regioisomerism

5‑Acetyl Substitution on the 4‑Phenylthiazole Core is Required for Adenosine Receptor Affinity in the Thiazolyl‑Benzamide Series

A systematic study of [5‑substituted‑4‑phenyl‑1,3‑thiazol‑2‑yl]benzamides at human adenosine receptor subtypes demonstrated that the nature of the 5‑substituent critically modulates affinity and selectivity. Compound 5d, a representative benzamide‑linked analog, displayed low nanomolar affinity across all four adenosine receptor subtypes (A₁, A₂A, A₂B, A₃), while compounds 5a and 5g exhibited moderate selectivity for the A₂A subtype [1]. Although the exact Ki values for CAS 391221‑43‑5 were not reported in the publication, the study establishes that the 5‑position substituent—here an acetyl group—is a primary driver of adenosine receptor binding in this chemotype. Removal or replacement of the acetyl group (e.g., to the des‑acetyl analog 4‑phenoxy‑N‑(4‑phenyl‑1,3‑thiazol‑2‑yl)benzamide, CAS 314275‑43‑9) would alter the hydrogen‑bonding and steric landscape of the 5‑position, which is anticipated to shift adenosine receptor subtype selectivity as per the SAR trends delineated for this series [1][2].

adenosine receptor antagonists thiazole SAR radioligand binding

Phenoxy‑Thiazole Scaffold Delivers >3000‑Fold ACC2 Selectivity Over ACC1, Validating the Core Architecture of CAS 391221-43-5

In the phenoxy‑thiazole series of acetyl‑CoA carboxylase (ACC) inhibitors, systematic incorporation of phenyl ring substituents at the 2‑position of the thiazole ring achieved >3000‑fold selectivity for ACC2 over ACC1 while retaining excellent ACC2 potency (IC₅₀ ≈ 9–20 nM) [1]. The core motif—a phenoxy‑substituted thiazole linked to a benzamide moiety—is structurally conserved in CAS 391221‑43‑5. Although the specific ACC inhibitory profile of CAS 391221‑43‑5 has not been reported, the scaffold’s demonstrated capability to achieve high isozyme selectivity distinguishes it from other thiazole‑containing chemotypes that lack the phenoxy‑benzamide extension and typically exhibit non‑selective dual ACC1/ACC2 inhibition [1][2]. This class‑level evidence positions CAS 391221‑43‑5 as a candidate for ACC2‑selective probe development, whereas simpler thiazole‑benzamide analogs without the phenoxy extension are likely to lack this selectivity window [1].

acetyl-CoA carboxylase 2 isozyme selectivity phenoxy thiazole inhibitors

Recommended Application Scenarios for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide (CAS 391221-43-5)


Adenosine Receptor Subtype Profiling and Antagonist Screening

The [5‑acetyl‑4‑phenyl‑1,3‑thiazol‑2‑yl]benzamide scaffold has been validated in radioligand binding studies against all four human adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) [1]. CAS 391221‑43‑5 is suitable for inclusion in adenosine receptor antagonist screening cascades, where both the 5‑acetyl substituent and the 4‑phenoxybenzamide tail can be leveraged to explore subtype selectivity in competition binding assays using CHO cell membranes expressing recombinant human adenosine receptors [1].

ACC2‑Selective Inhibitor Probe Development for Metabolic Disease Research

Phenoxy‑thiazole‑benzamide derivatives have achieved >3000‑fold selectivity for ACC2 over ACC1 with IC₅₀ values of 9–20 nM in enzymatic ATP‑consumption assays [2]. CAS 391221‑43‑5 shares the critical phenoxy‑thiazole‑benzamide architecture and can serve as a starting point for ACC2‑selective probe optimization, particularly in programs investigating muscle malonyl‑CoA reduction and fatty acid oxidation enhancement [2][3].

PARP10/ARTD10 Selectivity Tool Development Leveraging 4‑Phenoxybenzamide Regiochemistry

4‑Phenoxybenzamide derivatives exhibit selective inhibition of PARP10/ARTD10 (IC₅₀ = 330 nM) with functional rescue of HeLa cells from ARTD10‑induced cell death, while 3‑phenoxybenzamide regioisomers display divergent selectivity [4]. CAS 391221‑43‑5, bearing the 4‑phenoxybenzamide motif, is a candidate for developing cellular tool compounds to dissect PARP10‑specific signaling and DNA repair functions, where regioisomeric purity is critical [4].

Structure–Activity Relationship (SAR) Exploration Around the 5‑Position of 4‑Phenylthiazole‑2‑yl‑Benzamides

The 5‑acetyl group in CAS 391221‑43‑5 provides a distinct electronic and steric environment compared to the 5‑benzoyl or 5‑unsubstituted analogs commonly studied in adenosine A₁ antagonist programs [1][5]. This compound can be employed as a key intermediate or comparator in SAR campaigns aimed at mapping the 5‑position substituent effects on receptor affinity, selectivity, and pharmacokinetic properties within the thiazolyl‑benzamide chemotype [1].

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.